molecular formula C7H10N4O2 B12948042 N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide

N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide

Cat. No.: B12948042
M. Wt: 182.18 g/mol
InChI Key: PUXCDCSABRMGHG-NYYWCZLTSA-N
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Description

N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is a synthetic organic compound that features an imidazole ring and a hydroxyimino group. Compounds with imidazole rings are often biologically active and can be found in various pharmaceuticals and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The imidazole ring is then alkylated with an ethyl group using reagents such as ethyl bromide in the presence of a base.

    Introduction of the Hydroxyimino Group: The final step involves the reaction of the intermediate with hydroxylamine to form the hydroxyimino group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme activities or as a ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The hydroxyimino group might participate in hydrogen bonding or redox reactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Metronidazole: An antibiotic with an imidazole ring.

    Oxime Derivatives: Compounds with hydroxyimino groups used in various chemical applications.

Uniqueness

N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide is unique due to the combination of the imidazole ring and the hydroxyimino group, which might confer specific biological activities or chemical reactivity not found in other compounds.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C7H10N4O2/c12-7(4-11-13)9-2-1-6-3-8-5-10-6/h3-5,13H,1-2H2,(H,8,10)(H,9,12)/b11-4+

InChI Key

PUXCDCSABRMGHG-NYYWCZLTSA-N

Isomeric SMILES

C1=C(NC=N1)CCNC(=O)/C=N/O

Canonical SMILES

C1=C(NC=N1)CCNC(=O)C=NO

Origin of Product

United States

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